Bis(4-methoxyphenyl) carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Modification and Analysis

Bis(4-methoxyphenyl) carbonate is a valuable tool in proteomics research for protein modification and subsequent analysis. It reacts with primary amines (present in the side chains of lysine residues) to form stable carbamate linkages. This modification allows for:

- Improved Protein Solubility: Attaching methoxyphenyl groups to proteins can enhance their solubility in organic solvents, facilitating downstream analysis techniques like mass spectrometry [].

- Protein Cross-linking: By strategically introducing bis(4-methoxyphenyl) carbonate, researchers can cross-link specific protein regions, providing insights into protein-protein interactions.

Peptide Synthesis

In peptide synthesis, bis(4-methoxyphenyl) carbonate serves as a coupling reagent for the formation of amide bonds between amino acids. This application is particularly useful for incorporating N-methoxycarbonyl (Alloc) protecting groups onto amine functionalities in peptides []. The Alloc group can be selectively removed later under mild acidic conditions, allowing for further modifications.

Synthesis of Other Organic Compounds

Beyond proteins and peptides, bis(4-methoxyphenyl) carbonate finds use in the synthesis of various organic molecules. It can act as a carbonate source for reactions like:

- Alkylation: Formation of ethers by reacting with alcohols [].

- Acylation: Introduction of acyl groups onto various nucleophiles.

Material Science Applications

Emerging research explores the potential of bis(4-methoxyphenyl) carbonate in material science. Studies suggest its applicability in the development of:

- Polycarbonates: As a precursor for the synthesis of polycarbonates with specific properties.

- Biocompatible Polymers: For the design of biocompatible polymers for drug delivery or tissue engineering applications.

BMC is a colorless, crystalline solid synthesized for use in various chemical reactions. Its significance lies in its ability to act as a versatile reagent in organic synthesis, particularly for introducing carbonate functionalities [].

Molecular Structure Analysis

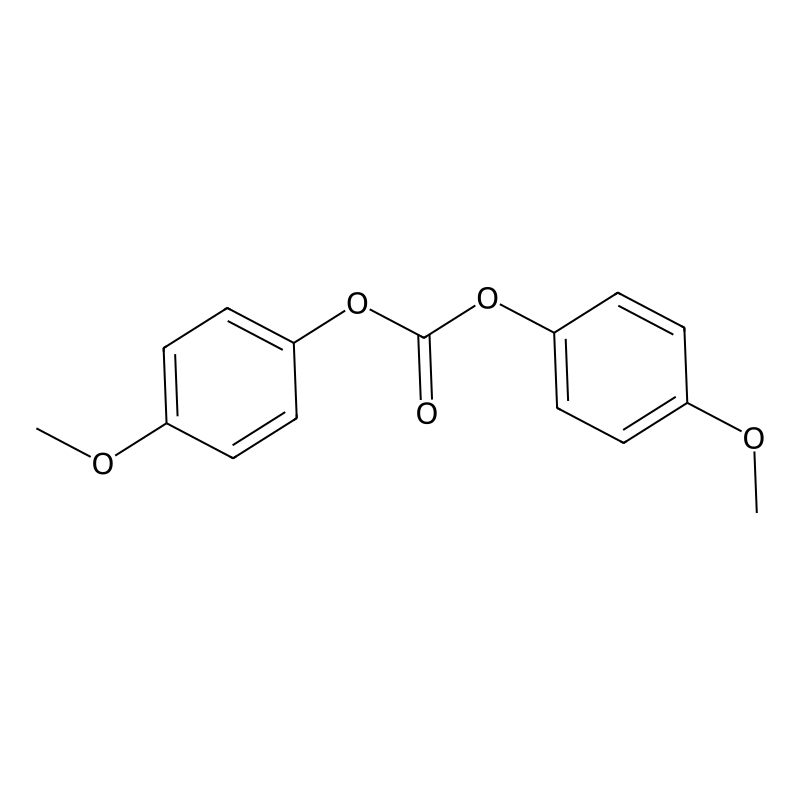

The BMC molecule consists of a central carbonate group (CO3) flanked by two methoxyphenyl (C6H4OCH3) groups at the 4th position. The key features include:

- Aromatic rings: The presence of two benzene rings with methoxy substituents contributes to the overall stability of the molecule.

- Carbonate group: The central CO3 unit is responsible for the reactivity of BMC, readily undergoing reactions to form carbonate esters [].

Chemical Reactions Analysis

BMC is involved in several reactions relevant to scientific research:

- Synthesis of carbonate esters: BMC reacts with alcohols in the presence of a base (e.g., pyridine) to form carbonate esters. This reaction is useful for protecting hydroxyl groups in organic molecules [].

Bis(4-methoxyphenyl) carbonate + ROH (alcohol) -> R-O-COOCH3 (carbonate ester) + PhOH (phenol)- Decarboxylation: Under strong heating conditions, BMC can decompose to liberate carbon dioxide (CO2) and two equivalents of phenol (PhOH) [].

Bis(4-methoxyphenyl) carbonate -> CO2 + 2PhOHPhysical And Chemical Properties Analysis

- Melting point: Likely in the range of 100-150°C based on similar aromatic carbonates.

- Boiling point: Expected to be high (above 250°C) due to the presence of aromatic rings and the carbonate group.

- Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic character. Solubility in water is expected to be low due to the lack of polar functional groups.

- Stability: Relatively stable under normal storage conditions but can decompose upon heating [].

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding phenols.

- Transesterification: It can react with alcohols to form esters, which are useful in synthesizing various organic compounds.

- Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used .

Several methods exist for synthesizing bis(4-methoxyphenyl) carbonate:

- Direct Esterification: This involves reacting 4-methoxyphenol with phosgene or a carbonate source under controlled conditions.

- Transesterification: Utilizing existing carbonate compounds and reacting them with 4-methoxyphenol can yield bis(4-methoxyphenyl) carbonate.

- Solvolysis Reactions: The compound can also be synthesized through solvolysis reactions using acetonitrile as a solvent, which facilitates the formation of the carbonate structure .

Bis(4-methoxyphenyl) carbonate finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing more complex organic molecules.

- Pharmaceuticals: Potentially useful in drug development due to its chemical properties.

- Polymer Chemistry: It may be utilized in the production of polymers and resins due to its reactivity .

Several compounds share structural similarities with bis(4-methoxyphenyl) carbonate, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Bis(4-nitrophenyl) carbonate | Contains nitro groups, increasing reactivity | |

| Diphenyl carbonate | Lacks methoxy groups, differing solubility | |

| Bis(phenyl) carbonate | Simpler structure, less sterically hindered | |

| Bis(4-chlorophenyl) carbonate | Chlorine substituents alter electronic properties |

The unique presence of methoxy groups in bis(4-methoxyphenyl) carbonate enhances its solubility and reactivity compared to other similar compounds. These methoxy groups can significantly influence the compound's physical and chemical properties, making it a valuable reagent in synthetic chemistry.

Fundamental Molecular Identity

Bis(4-methoxyphenyl) carbonate exhibits the molecular formula C₁₅H₁₄O₅ and possesses a Chemical Abstracts Service registry number of 5676-71-1 [1] [2] [3]. The compound demonstrates a molecular weight of 274.27 grams per mole [3] [4], with a precise exact mass of 274.08359 atomic mass units [5].

The molecular structure features a central carbonate functional group linking two 4-methoxyphenyl rings through oxygen bridges. The systematic International Union of Pure and Applied Chemistry name designates this compound as bis(4-methoxyphenyl) carbonate [2]. Alternative nomenclature includes dianisyl carbonate, 4,4'-dimethoxydiphenyl carbonate, and bis(p-methoxyphenyl) carbonate [3].

Molecular Geometry and Structural Descriptors

The compound demonstrates a planar molecular architecture with symmetrical arrangement of the two 4-methoxyphenyl substituents [2]. The International Chemical Identifier key PVBTWSPZTNYNHG-UHFFFAOYSA-N provides unique structural identification [5] [4]. The simplified molecular-input line-entry system representation COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC accurately describes the connectivity pattern [5] [4].

The electron-donating methoxy groups positioned para to the carbonate linkage significantly influence the electronic properties and reactivity characteristics of the molecule [2]. These substituents enhance the electron density on the aromatic rings, affecting both spectroscopic behavior and chemical reactivity patterns.

Physicochemical Constants and Measurements

Thermal Properties and Phase Behavior

The melting point of bis(4-methoxyphenyl) carbonate ranges from 86-88°C [1] [3] [6], with some sources reporting a more precise value of 87°C [4]. This relatively low melting point reflects the molecular symmetry and intermolecular interactions characteristic of aromatic carbonate compounds. The compound exhibits crystalline behavior in its solid state, appearing as a colorless to pale yellow solid [2].

The boiling point occurs at 390.2°C under standard atmospheric pressure (760 mmHg) [1] [3], indicating substantial thermal stability under normal conditions. The flash point measures 172.5°C [1] [3], establishing important safety parameters for handling and storage procedures.

Density and Physical State Characteristics

The density of bis(4-methoxyphenyl) carbonate equals 1.208 grams per cubic centimeter [1] [3], reflecting the presence of aromatic rings and the carbonate functional group. This density value indicates a relatively compact molecular packing in the solid state, consistent with the crystalline structure observed for this compound.

Partition Coefficients and Molecular Descriptors

The logarithm of the octanol-water partition coefficient demonstrates values ranging from 3.2816 [3] to 3.5572 [7], indicating moderate lipophilicity. The polar surface area measures 53.99 square angstroms [7] [3], providing insights into the compound's polarity distribution and potential interactions with biological systems.

Spectroscopic Properties

Infrared Spectroscopic Characteristics

The infrared spectrum of bis(4-methoxyphenyl) carbonate exhibits characteristic absorption features consistent with aromatic carbonate functional groups. The carbonyl stretching vibration appears at approximately 1750 cm⁻¹ , which falls within the expected range for aromatic carbonates (1775-1820 cm⁻¹) [9]. This frequency represents the symmetric stretching of the carbonate carbonyl group and serves as a diagnostic peak for structural identification.

The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 cm⁻¹ [10], while aromatic carbon-carbon stretching absorptions occur between 1600-1475 cm⁻¹ [10]. The methoxy groups contribute characteristic absorptions in the carbon-oxygen stretching region around 1300-1000 cm⁻¹ [10].

Mass Spectrometric Properties

Mass spectrometric analysis reveals predicted collision cross sections for various adduct ions. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 275.09142 with a predicted collision cross section of 159.2 Ų [5]. The sodium adduct [M+Na]⁺ demonstrates a mass-to-charge ratio of 297.07336 and collision cross section of 166.9 Ų [5]. The deprotonated molecular ion [M-H]⁻ shows mass-to-charge ratio 273.07686 with collision cross section 166.3 Ų [5].

Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbonate carbon environment. Studies on related aromatic carbonate compounds reveal that the carbonate carbon chemical shift is highly sensitive to molecular orientation and electronic environment [11]. The shielding anisotropy tensor of the carbonate carbon demonstrates specific orientational characteristics that affect the observed chemical shifts in solid-state applications.

Crystallographic Data and Solid-State Behavior

Crystal Structure Information

Limited crystallographic data exists specifically for bis(4-methoxyphenyl) carbonate itself. However, comparative analysis with structurally related compounds provides insight into expected crystal packing arrangements. Related bis(4-methoxyphenyl) derivatives demonstrate orthorhombic or triclinic crystal systems with specific space group symmetries [12] [13].

The molecular packing in the solid state likely involves intermolecular interactions through the aromatic rings and carbonate functional groups. The presence of methoxy substituents influences the crystal lattice formation through dipole-dipole interactions and potential hydrogen bonding with trace water molecules.

Solid-State Physical Properties

The compound exhibits stability under normal atmospheric conditions while demonstrating sensitivity to moisture [14]. The crystalline nature contributes to the well-defined melting point and characteristic appearance as a colorless to pale yellow solid [2]. The relatively low melting point suggests moderate intermolecular forces in the crystal lattice.

Thermal Stability and Phase Transitions

Thermal Decomposition Behavior

Bis(4-methoxyphenyl) carbonate demonstrates thermal stability up to its melting point, with decomposition occurring at elevated temperatures. Studies on related aromatic polycarbonates indicate that thermal decomposition typically involves multiple pathways including decarboxylation, hydrolysis, and formation of cyclic oligomers [15]. The decomposition products may include carbon dioxide, water, and various aromatic compounds derived from the 4-methoxyphenyl substituents.

The thermal decomposition process likely follows mechanisms similar to other aromatic carbonates, involving initial formation of reactive intermediates followed by secondary reactions leading to char formation at higher temperatures [15]. The presence of methoxy groups may influence the decomposition pathway by providing additional sites for thermal degradation reactions.

Stability Under Various Conditions

The compound exhibits stability under anhydrous conditions but may undergo hydrolysis in the presence of water, particularly under acidic or basic conditions [2]. This hydrolytic instability represents a characteristic feature of carbonate esters and requires appropriate storage conditions to maintain compound integrity.

Temperature-induced phase transitions beyond melting have not been extensively characterized for this specific compound. However, the thermal behavior suggests potential for glass formation under rapid cooling conditions, as observed in related aromatic compounds [16].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 274.27 | g/mol | [3] [4] |

| Melting Point | 86-88 | °C | [1] [3] |

| Boiling Point | 390.2 | °C at 760 mmHg | [1] [3] |

| Density | 1.208 | g/cm³ | [1] [3] |

| Flash Point | 172.5 | °C | [1] [3] |

| LogP | 3.28-3.56 | - | [7] [3] |

| Polar Surface Area | 53.99 | Ų | [7] [3] |

| Carbonyl IR Frequency | ~1750 | cm⁻¹ | |

| Exact Mass | 274.08359 | amu | [5] |

Traditional Synthesis Routes

The synthesis of bis(4-methoxyphenyl) carbonate has been accomplished through several established methodological approaches, each with distinct advantages and limitations. The most widely documented traditional routes involve direct esterification processes, chloroformate-mediated reactions, and triphosgene-based syntheses.

Direct Esterification Approach

The direct esterification method represents the classical approach to carbonate synthesis, involving the reaction of 4-methoxyphenol with phosgene in the presence of a base catalyst . This route typically employs pyridine or triethylamine as the base to neutralize hydrogen chloride generated during the reaction. While achieving yields of 85-95%, this methodology presents significant environmental and safety concerns due to the highly toxic nature of phosgene .

Chloroformate-Mediated Synthesis

A more refined approach utilizes 4-methoxyphenyl chloroformate as an intermediate, reacting with 4-methoxyphenol under controlled conditions. The reaction is conducted in dichloromethane at 0-20°C with pyridine as both solvent and base [2]. This method achieves quantitative yields and represents an improvement over direct phosgene use, though it still requires careful handling of chloroformate reagents [2].

Triphosgene Route

The triphosgene-based synthesis has emerged as a safer alternative to direct phosgene use, employing bis(trichloromethyl) carbonate as a solid phosgene equivalent [3]. The reaction proceeds in dichloromethane at 0°C with triethylamine as base, achieving yields of 85-88% while significantly reducing handling risks associated with gaseous phosgene [3]. This method has been successfully scaled for industrial applications with appropriate safety protocols [3].

| Synthesis Route | Starting Materials | Catalyst/Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Direct Esterification | 4-Methoxyphenol + Phosgene | Base (pyridine/triethylamine) | 85-95 | High (toxic phosgene) |

| Chloroformate Method | 4-Methoxyphenol + 4-Methoxyphenyl chloroformate | Base (pyridine), 0-20°C | 100 (quantitative) | Moderate (chloroformate handling) |

| Triphosgene Route | 4-Methoxyphenol + Triphosgene | Triethylamine, DCM, 0°C | 85-88 | Moderate (safer than phosgene) |

| Dimethyl Carbonate Transesterification | 4-Methoxyphenol + Dimethyl carbonate | K₂CO₃, 120°C, 24h | 85-98 | Low (green chemistry) |

| Phenyl Acetate Approach | Phenyl acetate + Dimethyl carbonate | Metal catalysts, elevated temperature | 70-85 | Low-moderate |

Optimization of Synthetic Parameters

The optimization of synthetic parameters plays a crucial role in maximizing yield, purity, and process efficiency for bis(4-methoxyphenyl) carbonate synthesis. Systematic studies have identified key variables that significantly influence reaction outcomes [4] [5].

Temperature Control

Temperature optimization varies significantly depending on the chosen synthetic route. For chloroformate-mediated reactions, low temperatures (0-25°C) are preferred to minimize side reactions and maintain selectivity [4] [5]. Conversely, transesterification reactions with dimethyl carbonate require elevated temperatures (120-160°C) to achieve adequate reaction rates. Higher temperatures increase reaction rates but may reduce selectivity due to thermal decomposition or competing reactions [4] [5].

Pressure and Atmospheric Conditions

Pressure control has proven particularly important for reactions involving carbon dioxide incorporation or volatile components. Elevated pressures (up to 1.2 bar) improve carbon dioxide incorporation in relevant synthetic routes, while maintaining moderate pressure prevents thermal decomposition of sensitive intermediates [5].

Catalyst Loading and Selection

Organocatalyst loading optimization has revealed that 2-5 mol% represents the optimal range for most synthetic routes [4]. Higher catalyst loadings improve conversion rates up to an optimum point, beyond which additional catalyst provides diminishing returns while complicating purification. The selection of appropriate catalysts depends on the specific synthetic route, with bases like potassium carbonate proving effective for transesterification reactions [4].

Solvent Effects

Solvent selection significantly impacts both reaction rates and product purity. Polar aprotic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide enhance nucleophilicity and facilitate carbonate formation [2] [6]. Pure solvents reduce impurity levels in the final product, while appropriate solvent choice can eliminate the need for extensive purification procedures [2] [6].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 0-25°C (chloroformate), 120-160°C (transesterification) | Higher temp increases rate but may reduce selectivity | Controlled temp reduces side reactions |

| Pressure | Atmospheric to 1.2 bar | Elevated pressure improves CO₂ incorporation | Moderate pressure prevents decomposition |

| Catalyst Loading | 2-5 mol% (organocatalysts) | Higher loading improves conversion up to optimum | Optimal loading minimizes catalyst residues |

| Solvent Selection | DCM, DMF, DMSO (polar aprotic) | Polar aprotic solvents enhance nucleophilicity | Pure solvents reduce impurities |

| Reaction Time | 2-24 hours | Longer time improves conversion to equilibrium | Extended time may increase side products |

| Molar Ratio (Phenol:Carbonate) | 1:0.5 to 1:1.2 | Excess carbonate drives reaction forward | Balanced ratio minimizes unreacted materials |

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for bis(4-methoxyphenyl) carbonate has become increasingly important in response to environmental regulations and sustainability concerns. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency [7] [8].

Carbon Dioxide Fixation Methods

Carbon dioxide fixation represents one of the most promising green chemistry approaches, offering 100% atom efficiency and utilizing waste carbon dioxide as a feedstock [7] [9]. These methods involve the direct incorporation of carbon dioxide with epoxides or diols to form carbonate linkages. While energetically challenging due to the thermodynamic stability of carbon dioxide, recent advances in catalyst design have made these approaches increasingly viable [7] [9].

Biomass-Derived Feedstock Utilization

The use of biomass-derived starting materials, particularly vanillin-derived intermediates, represents a significant advancement in sustainable synthesis [10] [11]. Vanillin, obtainable from lignin degradation, serves as a renewable precursor for 4-methoxyphenol derivatives. This approach can achieve renewable carbon content exceeding 80% while maintaining comparable synthetic efficiency to petroleum-derived routes [10] [11].

Solvent-Free Reaction Conditions

Solvent-free synthetic protocols eliminate the environmental burden associated with organic solvent use, disposal, and recovery [12] [13]. These methods rely on neat reactions between substrates, often employing solid-supported catalysts or flow chemistry techniques to maintain adequate mass transfer. While mass transfer limitations can pose challenges, appropriate reactor design can overcome these obstacles [12] [13].

Organocatalytic Systems

The replacement of metal catalysts with organic molecules such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and tetrabutylammonium bromide (TBAB) offers advantages in terms of toxicity, cost, and recyclability [12] [14]. These catalysts achieve high recovery rates (>95%) and demonstrate excellent activity for carbonate formation reactions, though they may require longer reaction times compared to metal-based systems [12] [14].

| Green Approach | Description | Advantages | Challenges | Sustainability Metrics |

|---|---|---|---|---|

| CO₂ Fixation Methods | Direct incorporation of CO₂ with epoxides/diols | CO₂ utilization, 100% atom efficiency | High energy requirements for CO₂ activation | E-factor: 2-5, PMI: 5-15 |

| Biomass-Derived Feedstocks | Vanillin-derived carbonate synthesis | Renewable starting materials | Limited availability of bio-feedstocks | Renewable carbon content: >80% |

| Solvent-Free Conditions | Neat reactions without organic solvents | Reduced environmental impact | Mass transfer limitations | Solvent elimination: 100% |

| Organocatalysis | Non-metal catalysts (TBD, TBAB) | Non-toxic, recyclable catalysts | Lower activity than metal catalysts | Catalyst recovery: >95% |

| Continuous Flow Processing | Continuous synthesis in flow reactors | Improved efficiency, reduced waste | Complex process development | Energy efficiency: 15-30% improvement |

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of bis(4-methoxyphenyl) carbonate requires careful consideration of multiple factors including reactor design, heat management, process safety, and economic viability [15] [16].

Reactor Design and Configuration

Industrial-scale production necessitates reactor systems capable of handling large volumes while maintaining product quality and safety standards. Continuous flow reactors and reactive distillation columns have proven most suitable for large-scale operations, providing superior heat and mass transfer compared to batch systems [15] [16]. The maximum reported industrial-scale production rates exceed 1 ton per hour for aromatic carbonate synthesis, demonstrating the feasibility of large-scale manufacturing [15].

Heat Management Systems

Effective heat management becomes critical at industrial scales due to the exothermic nature of many carbonate-forming reactions. Integrated heat recovery systems can improve energy efficiency by 15-30% compared to conventional heating and cooling approaches [15]. Temperature control systems must prevent thermal runaway reactions while maintaining optimal reaction conditions throughout the reactor volume [15].

Process Safety and Risk Management

Industrial synthesis requires enhanced safety protocols, particularly when handling toxic intermediates like phosgene or triphosgene. Advanced safety systems including automated shutdown procedures, continuous gas monitoring, and emergency response protocols are essential [3] . The use of safer alternatives like dimethyl carbonate transesterification routes can significantly reduce safety risks in industrial settings [3] .

Quality Control and Monitoring

Real-time quality monitoring systems enable continuous adjustment of process parameters to maintain product specifications. Online analytical techniques including spectroscopic monitoring and automated sampling systems ensure consistent product quality while reducing laboratory analysis requirements [18]. Statistical process control methods help identify and correct process variations before they impact product quality [18].

| Production Aspect | Small Scale (<10 kg/h) | Pilot Scale (10-100 kg/h) | Commercial Scale (>1000 kg/h) | Key Challenges |

|---|---|---|---|---|

| Reactor Design | Batch reactors, glass equipment | Semi-batch, continuous stirred reactors | Continuous flow, reactive distillation | Heat transfer, mixing efficiency |

| Heat Management | Water/ice cooling sufficient | Heat exchangers, temperature control | Integrated heat recovery systems | Temperature hotspots, runaway reactions |

| Process Safety | Standard laboratory protocols | Enhanced ventilation, monitoring | Advanced safety systems, automation | Handling toxic intermediates |

| Raw Material Handling | Manual charging, small vessels | Automated feeding systems | Bulk storage, automated handling | Consistent feed quality |

| Quality Control | Offline sampling and analysis | Online monitoring capabilities | Real-time quality monitoring | Maintaining product specifications |

Purification Techniques

The purification of bis(4-methoxyphenyl) carbonate requires sophisticated separation techniques to achieve the high purity levels demanded for pharmaceutical and industrial applications. Multiple purification methods have been developed and optimized for different scales of operation [2] [19] [20].

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for bis(4-methoxyphenyl) carbonate, achieving purities of 95-99% with recovery yields of 80-95% [2] [20]. The method exploits differential solubility in hot versus cold solvent systems, with dichloromethane/hexane and toluene/cyclohexane mixtures proving most effective. The process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to induce crystallization of the pure compound [2] [20].

Chromatographic Purification

Column chromatography using silica gel stationary phase provides excellent purity levels (98-99.5%) but with moderate recovery yields (70-90%) [19]. Gradient elution systems employing ethyl acetate/hexane mixtures enable effective separation of the target compound from closely related impurities. While primarily applicable at laboratory scale, preparative chromatography can handle kilogram quantities for specialized applications [19].

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction techniques offer scalable purification suitable for all production scales [19] [21]. The method involves selective partitioning of the product between immiscible phases, typically dichloromethane/water or ethyl acetate/brine systems. Sequential washing with sodium carbonate solution removes acidic impurities, while subsequent water washes eliminate residual base and salts [19] [21].

Distillation and Sublimation Techniques

High-temperature distillation under reduced pressure enables purification based on boiling point differences, achieving purities of 85-95% with recovery yields of 75-90% [15]. The relatively high boiling point of bis(4-methoxyphenyl) carbonate (390°C at 760 mmHg) requires specialized equipment and careful temperature control to prevent thermal decomposition [15]. Sublimation under high vacuum offers the highest purities (98-99.9%) but with reduced recovery yields (60-85%) [20].

Advanced Membrane Technologies

Membrane separation techniques using ultrafiltration with molecular weight cutoffs of 1-10 kDa provide efficient purification for pilot and commercial scales [22]. These methods achieve purities of 92-98% with recovery yields of 85-95% while enabling continuous processing. The technique is particularly valuable for removing catalyst residues and high molecular weight impurities [22].

| Purification Method | Principle | Suitable Solvents/Conditions | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility in hot vs cold solvent | DCM/hexane, toluene/cyclohexane | 95-99 | 80-95 | Lab to pilot |

| Column Chromatography | Differential adsorption on stationary phase | Silica gel, EtOAc/hexane gradients | 98-99.5 | 70-90 | Lab scale mainly |

| Liquid-Liquid Extraction | Selective partitioning between phases | DCM/water, EtOAc/brine washes | 90-95 | 85-95 | All scales |

| Distillation | Separation based on boiling points | Reduced pressure, 200-250°C | 85-95 | 75-90 | Pilot to commercial |

| Membrane Separation | Size/molecular weight exclusion | Ultrafiltration, 1-10 kDa cutoff | 92-98 | 85-95 | Pilot to commercial |

| Sublimation | Direct solid-to-vapor transition | High vacuum, 150-200°C | 98-99.9 | 60-85 | Lab to pilot |